(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Description
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSSUFQMXBFFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20835-91-0 | |
| Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 252 °C | |
| Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Epoxidation and Acid-Catalyzed Ring Opening
The most widely reported synthetic route begins with stigmasterol, a readily available phytosterol. As detailed in Scheme 1 of, stigmasterol undergoes regioselective epoxidation using potassium permanganate and iron(III) nitrate to form 5alpha,6alpha-epoxy-stigmastan-3beta-ol. Subsequent treatment with aqueous perchloric acid (HClO₄) in dioxane at 55°C induces acid-catalyzed epoxide ring opening, yielding stigmastane-3beta,5alpha,6beta-triol with 87% efficiency. Critical parameters include:
-
Temperature : Reactions below 50°C favor incomplete ring opening, while temperatures above 60°C promote dehydration byproducts.
-
Acid strength : Dilute HClO₄ (5–10% v/v) minimizes side reactions compared to concentrated acids.
This method’s robustness is evidenced by its adaptation in synthesizing analogous steroids, such as cholestane triols.
Table 1: Optimization of Acid-Catalyzed Epoxide Ring Opening
| Acid | Concentration | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| HClO₄ | 5% | 55 | 87 | <5% |
| H₂SO₄ | 10% | 60 | 72 | 15% (dehydration) |
| HBr | 48% | 25 | 68 | 20% (brominated) |
Jones Oxidation of Sterol Intermediates
An alternative pathway employs Jones reagent (CrO₃ in H₂SO₄) to oxidize C-6 hydroxyl groups. Starting from 3beta-acetoxy-stigmast-5-ene, epoxidation with m-chloroperbenzoic acid (mCPBA) forms a 5alpha,6alpha-epoxide, which is then oxidized to introduce the 6beta-hydroxyl group. The 3beta-acetate protecting group is hydrolyzed under alkaline conditions (KOH/MeOH), yielding the triol with 78% overall yield. This method’s selectivity arises from the stereoelectronic effects of the epoxy ring, which directs oxidation to the 6beta position.
Derivatization of Stigmastane Precursors
Baeyer-Villiger Oxidation
Patent discloses a method involving Baeyer-Villiger oxidation of 3beta-bromo-5alpha,6alpha-epoxy-stigmastan-17-one. Treatment with mCPBA generates a lactone intermediate via ketone oxidation, which is subsequently hydrolyzed to the triol. While this route achieves 70% yield, it requires stringent control of reaction time (<24 hours) to prevent over-oxidation.
Halogenation and Hydrolysis
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Lebanus Cedra undergoes various chemical reactions, primarily involving its essential oils and resins. These reactions include:
Oxidation: The essential oils can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Certain components can be reduced under specific conditions to yield different compounds.
Substitution: The aromatic compounds in the essential oils can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Oxidized terpenes.
Reduction Products: Reduced hydrocarbons.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Lebanus Cedra has a wide range of scientific research applications:
Biology: The antimicrobial properties of the essential oils make them useful in studying their effects on various microorganisms.
Medicine: The compounds derived from Lebanus Cedra have shown potential in treating infections and other medical conditions due to their antimicrobial and anti-inflammatory properties.
Industry: The durable wood is used in construction, furniture making, and as a source of essential oils and resins for various industrial applications .
Mechanism of Action
The mechanism of action of compounds derived from Lebanus Cedra involves multiple pathways:
Antimicrobial Action: The essential oils disrupt the cell membranes of bacteria and fungi, leading to cell death.
Anti-inflammatory Action: The compounds inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Action: The essential oils scavenge free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
Cholestane-3beta,5alpha,6beta-triol
- Structure : Cholestane backbone (C27) with hydroxyl groups at 3β, 5α, and 6β.
- Key Differences : Lacks the ethyl group at C24 present in stigmastane derivatives, leading to reduced hydrophobicity.
- Biological Activities :
- Induces eryptosis (programmed erythrocyte death) via NADPH oxidase and nitric oxide synthase activation, distinct from pathways triggered by stigmastane derivatives .
- Suppresses proliferation, migration, and invasion in prostate cancer cells .
- Inhibits osteoblast differentiation, contributing to osteoporosis .
- Cytotoxic to aortic smooth muscle cells, implicating it in atherosclerosis .
- Metabolism : Forms neutral metabolites in rats, suggesting hepatic processing differences compared to stigmastane analogs .
Ergosta-7,22-diene-3beta,5alpha,6beta-triol
- Structure : Ergostane skeleton (C28) with conjugated double bonds at C7 and C22.
- Biological Activities :
5α-Stigmastane-3β,5,6β-triol 3-monobenzoate
- Structure : Benzoate ester derivative of stigmastane-triol.
- Key Differences : Esterification enhances bioavailability and alters toxicity profiles.
- Biological Activities: Demonstrates acute toxicity and teratogenicity in mice, likely due to enhanced cellular uptake .
Comparative Data Table
Mechanistic Insights and Pathological Relevance
- Eryptosis: Cholestane-triol activates RBC-NOX and RBC-NOS, while stigmastane derivatives may lack this specificity due to structural differences in side-chain interactions .
- Cancer Pathways: Cholestane-triol suppresses prostate cancer via ROS-mediated MAPK inhibition, whereas stigmastane-triol’s role in carcinogenesis remains underexplored .
- Bone Metabolism : Ergosta-triol’s osteogenic stimulation contrasts sharply with the inhibitory effects of cholestane- and stigmastane-triols, highlighting structure-activity relationships in sterol signaling .
- Toxicity : The benzoate derivative of stigmastane-triol exhibits acute toxicity, suggesting esterification as a critical modifier of bioactivity .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization and quantification of stigmastane-3beta,5alpha,6beta-triol in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity in detecting hydroxylated sterols. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for resolving stereochemical configurations (e.g., distinguishing 3beta,5alpha,6beta-triol from other isomers) . For complex matrices like cell lysates, derivatization with silylating agents (e.g., BSTFA) enhances volatility in gas chromatography (GC-MS) applications.
Q. What is the known biological role of stigmastane-3beta,5alpha,6beta-triol in cellular metabolism?
- Methodological Answer : Stigmastane-3beta,5alpha,6beta-triol is a phytosterol oxidation product implicated in modulating lipid metabolism. Studies suggest it disrupts membrane integrity by altering phospholipid synthesis pathways, particularly through interactions with CTP-phosphocholine cytidyltransferase, a rate-limiting enzyme in phosphatidylcholine biosynthesis . Its pro-apoptotic effects in cancer cells (e.g., prostate cancer) are linked to mitochondrial dysfunction and reactive oxygen species (ROS) overproduction .
Advanced Research Questions
Q. How can researchers design experiments to investigate the dual role of stigmastane-3beta,5alpha,6beta-triol in apoptosis and oxidative stress?
- Methodological Answer :
- In vitro models : Use prostate cancer cell lines (e.g., PC-3 or LNCaP) treated with stigmastane-triol at physiologically relevant concentrations (0.1–10 µM). Monitor apoptosis via Annexin V/PI staining and caspase-3/7 activation assays.
- Oxidative stress : Quantify intracellular ROS using fluorescent probes (e.g., DCFH-DA) and validate with antioxidant co-treatment (e.g., N-acetylcysteine) to assess reversibility.
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., NADPH oxidase isoforms or nitric oxide synthase pathways) .
Q. What experimental approaches resolve contradictions in cytotoxicity data between stigmastane-triol and structurally analogous oxysterols?
- Methodological Answer : Comparative studies using isogenic cell lines (e.g., wild-type vs. CYP450 knockout models) can clarify metabolic activation differences. For example:
- Cholestane-3beta,5alpha,6beta-triol (a cholesterol analog) induces eryptosis via NOX activation , while stigmastane-triol may act through distinct pathways due to its phytosterol backbone.
- Dose-response curves and time-course assays (e.g., 24–72 hr exposures) help distinguish acute cytotoxicity from adaptive responses. Validate findings with lipidomics to map membrane composition changes .
Q. How can researchers assess the biomarker potential of stigmastane-3beta,5alpha,6beta-triol in metabolic or neurodegenerative diseases?
- Methodological Answer :
- Clinical cohorts : Collect serum/plasma samples from patients with schizophrenia or Alzheimer’s disease and quantify stigmastane-triol levels via LC-MS. Compare with age-matched controls, adjusting for dietary phytosterol intake.
- Mechanistic links : Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) to test permeability and neurotoxicity in neuronal cultures (e.g., SH-SY5Y cells). Correlate findings with transcriptional changes in SMO (smoothened) or hedgehog signaling pathways .
Data Contradiction Analysis
Q. Why do studies report conflicting results on stigmastane-triol’s cytotoxicity in different cell types?
- Methodological Answer : Cell-type-specific responses arise from variations in:
- Membrane composition : Cells with high phytosterol content (e.g., plant-derived or hepatocytes) may sequester stigmastane-triol differently.
- Antioxidant capacity : Glutathione levels and catalase activity modulate ROS-mediated apoptosis. Pre-treat cells with butylated hydroxytoluene (BHT) or α-tocopherol to test cytoprotective effects .
- Experimental conditions : Serum-free vs. serum-containing media alter oxysterol bioavailability. Standardize lipid-delivery methods (e.g., cyclodextrin complexes) .
Comparative Research Questions
Q. How does stigmastane-3beta,5alpha,6beta-triol differ from cholestane-3beta,5alpha,6beta-triol in experimental outcomes?
- Methodological Answer :
- Structural differences : The stigmastane backbone includes a C24 ethyl group absent in cholestane, altering membrane insertion and receptor binding.
- Functional assays : Compare both compounds in parallel using:
- In vitro phospholipid synthesis assays (e.g., H-choline incorporation in LLC-PK cells) .
- In vivo models of atherosclerosis (e.g., ApoE mice) to assess aortic accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
